molecular formula C10H8F2N2O B11823188 2-Cyano-3-(2,6-difluorophenyl)propanamide

2-Cyano-3-(2,6-difluorophenyl)propanamide

Cat. No.: B11823188
M. Wt: 210.18 g/mol
InChI Key: QOSFKTFMRCQUBT-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,6-difluorophenyl)propanamide is an organic compound with the molecular formula C₁₀H₈F₂N₂O It is characterized by the presence of a cyano group (-CN) and a difluorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,6-difluorophenyl)propanamide typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base, followed by subsequent cyclization and amide formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,6-difluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-Cyano-3-(2,6-difluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,6-difluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluorophenyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2,4-difluorophenyl)propanamide
  • 2-Cyano-3-(3,5-difluorophenyl)propanamide
  • 2-Cyano-3-(2,6-dichlorophenyl)propanamide

Uniqueness

2-Cyano-3-(2,6-difluorophenyl)propanamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyano group also adds to its versatility in undergoing various chemical transformations.

Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

2-cyano-3-(2,6-difluorophenyl)propanamide

InChI

InChI=1S/C10H8F2N2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-3,6H,4H2,(H2,14,15)

InChI Key

QOSFKTFMRCQUBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C#N)C(=O)N)F

Origin of Product

United States

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